DL-Phenyl-D5-alanine-3,3-D2

Description

BenchChem offers high-quality DL-Phenyl-D5-alanine-3,3-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Phenyl-D5-alanine-3,3-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

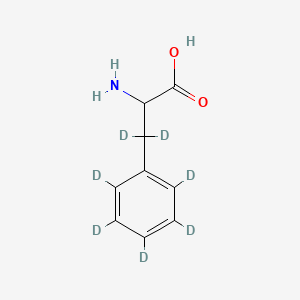

2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Comparative Analysis of DL-Phenyl-D5-alanine vs. L-Phenyl-D5-alanine

Executive Summary

This technical guide delineates the critical distinctions between DL-Phenyl-D5-alanine (racemic mixture) and L-Phenyl-D5-alanine (enantiopure). While chemically identical in molecular weight and isotopic mass shift (

-

L-Phenyl-D5-alanine is the biologically active isotopologue required for metabolic labeling (SILAC), protein turnover studies, and structural biology.

-

DL-Phenyl-D5-alanine is a cost-effective internal standard (IS) suitable for absolute quantification (IDMS) in non-chiral chromatographic environments but is unsuitable for in vivo metabolic tracing due to the enzymatic inversion of D-enantiomers.

Part 1: Structural & Stereochemical Foundations

Both compounds share the same deuterated phenyl ring (

Chemical Identity Table

| Feature | L-Phenyl-D5-alanine | DL-Phenyl-D5-alanine |

| Stereochemistry | (S)-Enantiomer (Pure) | Racemic Mixture (50% S / 50% R) |

| Primary CAS | 56253-90-8 (Free base) | 284664-89-7 (Free base) |

| Biological Activity | Incorporates into proteins | Only 50% active (L-form); D-form is excreted or metabolized |

| Optical Rotation | ||

| Primary Use | SILAC, Metabolic Flux, NMR | LC-MS Internal Standard (Quantitation) |

Structural Visualization

The following diagram illustrates the stereochemical relationship. Note that the deuterium labels (D) are located on the aromatic ring, which is common to both, but the amine/carboxyl orientation differs.

Figure 1: Stereochemical relationship between the pure L-enantiomer and the DL-racemate.

Part 2: Biological Divergence & Metabolic Fate

The choice between L and DL is not merely analytical; it is biological. Mammalian cells possess strict chiral selectivity.

The "D-Amino Acid Problem" in Metabolic Tracing

If DL-Phenyl-D5-alanine is used in a metabolic flux study (e.g., feeding mice or cell cultures), the D-isomer is not inert. It undergoes oxidative deamination by D-amino acid oxidase (DAAO) , converting it to phenylpyruvate (achiral). This intermediate can be transaminated back into L-Phenylalanine .[1]

Consequence: This "chiral inversion" scrambles the kinetic data, as the heavy isotope enters the L-pool at a rate determined by DAAO activity, not just direct uptake. This renders DL-forms invalid for precise kinetic flux profiling.

Protein Incorporation (SILAC)

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , the goal is to replace all natural phenylalanine with the heavy version.

-

Use L-Phenyl-D5-alanine: Cells incorporate this directly into nascent proteins.

-

Avoid DL-Phenyl-D5-alanine: The D-isomer accumulates in the media or cell cytosol. While usually not acutely toxic at low concentrations, high levels of D-amino acids can induce oxidative stress via hydrogen peroxide production (a byproduct of DAAO activity), potentially altering the proteome you are trying to study.

Part 3: Application Decision Matrix

Use this logic flow to select the correct reagent for your experimental design.

Figure 2: Selection logic for L- vs. DL-isotopologues based on experimental constraints.

Part 4: Experimental Protocols

Protocol A: Verification of Enantiomeric Purity (Marfey’s Method)

If you suspect your "L-Phenyl-D5" reagent is contaminated with D-isomer (racemization), use Marfey’s Reagent (FDAA) for resolution on a standard C18 column.

Materials:

-

Analyte: ~50 µL of 50 mM Phenyl-D5-alanine sample.

-

Reagent: 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.[2]

-

Buffer: 1M NaHCO

.[2]

Step-by-Step Workflow:

-

Derivatization: In a vial, mix 50 µL sample + 100 µL 1% FDAA + 20 µL 1M NaHCO

. -

Incubation: Heat at 40°C for 1 hour. The L-FDAA reacts with the amine group to form diastereomers.[3]

-

Quench: Add 10 µL 2M HCl to stop the reaction.

-

Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).

-

Gradient: Water/Acetonitrile with 0.1% Formic Acid.

-

-

Result Interpretation: The L-D diastereomer (from D-Phe contaminant) elutes later than the L-L diastereomer due to stronger intramolecular hydrogen bonding which reduces polarity.[2]

Protocol B: Internal Standard Preparation for LC-MS (Using DL)

For quantifying Phenylalanine in human plasma (PKU monitoring).

-

Stock Solution: Dissolve DL-Phenyl-D5-alanine in 0.1M HCl to a concentration of 1 mg/mL. (Acidic pH ensures stability).

-

Working Internal Standard (WIS): Dilute Stock 1:100 in Methanol to precipitate proteins during extraction.

-

Sample Prep:

-

Add 50 µL Plasma.

-

Add 200 µL WIS (Methanol containing DL-Phe-D5).

-

Vortex 30s, Centrifuge 10,000 x g for 10 min.

-

-

LC-MS Injection: Inject supernatant.

-

Note: On a C18 column, Natural L-Phe and the DL-Phe-D5 standard will co-elute perfectly. The Mass Spec distinguishes them by

(Natural: 166.1

-

Part 5: References

-

Sigma-Aldrich. (n.d.). L-Phenyl-d5-alanine Product Specification. Retrieved from

-

Cayman Chemical. (n.d.). DL-Phenyl-d5-alanine Product Insert. Retrieved from

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[5]

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

-

D'Aniello, A., et al. (1993). D-Aspartate oxidase and D-amino acid oxidase in mammals. Comparative Biochemistry and Physiology, 105(3), 731-734. (Describing the DAAO metabolic pathway).

Sources

- 1. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. akjournals.com [akjournals.com]

- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Enrichment of DL-Phenyl-D5-alanine-3,3-D2

Executive Summary

This technical guide details the synthesis, validation, and application of DL-Phenyl-D5-alanine-3,3-D2 (Total Deuterium Count: 7). Unlike standard commercial isotopologues (often limited to Ring-D5 or

Designed for drug development professionals and bioanalytical chemists, this document moves beyond basic protocols to establish a self-validating system for isotopic enrichment. We utilize a robust chemical synthesis route (Acetamidomalonate pathway) that naturally yields the racemic (DL) mixture, ensuring cost-effectiveness for non-stereospecific applications such as internal standardization in LC-MS/MS.

Part 1: Chemical Architecture & Isotopic Fidelity

The Target Molecule

The structural integrity of DL-Phenyl-D5-alanine-3,3-D2 relies on the strategic placement of deuterium atoms to minimize "metabolic switching" and isotopic scrambling.

| Position | Isotope | Count | Function | Stability Profile |

| Aromatic Ring | Deuterium ( | 5 | Mass Shift (+5) | High: Resistant to aromatic hydroxylation (e.g., CYP450). |

| Deuterium ( | 2 | Mass Shift (+2) | Critical: Blocks benzylic oxidation; stable against racemization. | |

| Protium ( | 1 | Chiral Center | Variable: Susceptible to exchange; intentionally left as | |

| Amine/Carboxyl | Protium ( | 3 | Exchangeable | Low: Exchanges with solvent ( |

Total Fixed Mass Shift: +7.0439 Da.

Part 2: Synthetic Pathway (The "How-To")

Retrosynthetic Analysis

Direct deuteration of phenylalanine is inefficient and leads to scrambling. The most authoritative route for high-fidelity enrichment is the Acetamidomalonate Synthesis using a pre-deuterated benzyl halide. This convergent approach ensures that the D7 label is installed intact, preventing dilution.

Reagents

-

Diethyl Acetamidomalonate (DEAM): The glycine equivalent.

-

Benzyl-D7 Chloride: The electrophile. (Must be

isotopic purity). -

Sodium Ethoxide (NaOEt): The base.

-

Ethanol (EtOH): Anhydrous solvent.

Protocol: The Self-Validating Synthesis

Step 1: Enolate Formation

Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt. Add Diethyl Acetamidomalonate (1.0 eq).

-

Mechanism:[1][2] Deprotonation of the

-proton of DEAM ( -

Checkpoint: Solution must remain clear/yellow. Turbidity indicates moisture contamination.

Step 2: Alkylation (The Critical Junction)

Add Benzyl-D7 Chloride (1.0 eq) dropwise to the refluxing enolate solution.

-

Reaction:

attack of the enolate on the benzylic carbon. -

Duration: Reflux for 4–6 hours.[3]

-

Observation: Precipitation of NaCl indicates reaction progress.

Step 3: Hydrolysis and Decarboxylation

Evaporate ethanol. Add 6M HCl and reflux for 12 hours.

-

Mechanism:[1][2] Acid-catalyzed hydrolysis of ethyl esters and the acetamido group, followed by thermal decarboxylation of the geminal dicarboxylic acid intermediate.

-

Note: The

-D2 and Ring-D5 positions are chemically inert to these conditions.

Step 4: Isolation

Adjust pH to ~6 (isoelectric point) with ammonia or NaOH. Cool to

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis of DL-Phenyl-D5-alanine-3,3-D2 via the Acetamidomalonate route.

Part 3: Analytical Validation (The "Self-Validating System")

Trustworthiness in isotope chemistry requires proving not just what is present, but what is absent (i.e., non-deuterated contaminants).

Nuclear Magnetic Resonance (NMR)

The

-

Solvent:

+ trace -

Expected Signals (Target):

-

~4.0 ppm: 1H (Triplet or dd,

- 7.0–7.5 ppm (Aromatic): Silent (Signal < 1% indicates >99% Ring-D5 enrichment).

-

3.0–3.3 ppm (

-

~4.0 ppm: 1H (Triplet or dd,

-

Validation Logic: If you see aromatic peaks, the Benzyl-D7 precursor was degraded or impure. If you see

-peaks, the benzylic position exchanged (unlikely) or the precursor was D5 (Ring only).

Mass Spectrometry (LC-MS/MS)

The mass shift confirms the total isotope count.

-

Ionization: ESI Positive Mode (

). -

Theoretical Monoisotopic Mass (Unlabeled): 165.08 Da.

-

Target Mass (D7): 165.08 + 7.04 = 172.12 Da .

-

Observed Ion:

173.12 (

Fragmentation Logic (MS2)

In collision-induced dissociation (CID), Phenylalanine typically loses

-

Tropylium Ion (

):-

Unlabeled:

91. -

Labeled (

): Ring (D5) + -

Shift: +7 Da.

-

-

Immonium Ion (

):-

Unlabeled:

120. -

Labeled:

127. -

Shift: +7 Da.

-

Visualization: MS Fragmentation Logic

Figure 2: Mass spectral fragmentation showing retention of the D7 label in key diagnostic ions.

Part 4: Applications in Drug Development[3]

Internal Standard for Quantitation

The +7 Da mass shift places the internal standard (IS) far beyond the naturally occurring isotopic envelope of endogenous phenylalanine (M+1 is ~6.6%, M+2 is ~0.5%). This eliminates "cross-talk" in high-sensitivity assays.

-

Protocol: Spike DL-Phenyl-D5-alanine-3,3-D2 into plasma samples at 5-10x the Lower Limit of Quantitation (LLOQ).

-

Advantage: The DL-racemate co-elutes with both L- and D-phenylalanine (if using achiral chromatography), normalizing matrix effects for total phenylalanine quantification.

Mechanistic Toxicology (Metabolic Stability)

Deuterium at the benzylic position (C3) exerts a Kinetic Isotope Effect (KIE) .

-

Primary KIE: If a metabolic pathway involves breaking the C-H bond at the benzylic position (e.g., certain oxidative deaminations), the C-D bond (stronger) will slow the reaction rate (

). -

Application: Comparing the clearance of Unlabeled vs. D7-Labeled phenylalanine can reveal if benzylic oxidation is the rate-determining step in a drug conjugate's metabolism.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13000995, Phenylalanine-d5. Retrieved from [Link]

-

Wu, Z., et al. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry. Retrieved from [Link]

Sources

DL-Phenyl-D5-alanine-3,3-D2 SMILES and InChI codes

Executive Summary

DL-Phenyl-D5-alanine-3,3-D2 (CAS: 74228-83-4) is a hepta-deuterated isotopologue of phenylalanine, characterized by a fully deuterated aromatic ring (

This guide details the structural identifiers, retrosynthetic logic, and critical mass spectrometry applications of this compound.[1][2] It is designed to serve as a primary reference for analytical method validation and metabolic flux analysis.[1][2]

Part 1: Structural Definition & Identifiers

Precise chemical identification is paramount for database integration and spectral assignment.[1][2] The following codes define the racemic (

Nomenclature & Stoichiometry

-

Systematic Name: 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)(3,3-dideuterio)propanoic acid

-

Chemical Formula:

[2] -

Molecular Weight: 172.23 g/mol (Calculated based on D = 2.0141 Da)[2]

Machine-Readable Codes

| Identifier Type | Code String | Notes |

| SMILES | [2H]C1=C([2H])C([2H])=C(C([2H])=C1[2H])C([2H])([2H])C(N)C(=O)O | Explicit deuterium definition; non-stereospecific. |

| InChI | InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 | Layer /i specifies 5 D on ring + 2 D on C6 (beta-C).[3][4] |

| InChIKey | COLNVLDHVKWLRT-XVFCMESISA-N | Generated from the specific isotopic InChI.[1] |

Technical Note: In the InChI string, carbon 6 corresponds to the benzylic methylene group (

).[1] The modification /i...6D2 confirms the 3,3-labeling pattern.[1][2]

Part 2: Synthesis & Manufacturing Logic

The synthesis of DL-Phenyl-D5-alanine-3,3-D2 is best approached via the Acetamidomalonate Pathway .[1] This route is preferred over enzymatic resolution or Erlenmeyer azlactone synthesis for this specific isotopologue because it allows for the direct introduction of the pre-labeled

Retrosynthetic Analysis

The molecule is disconnected at the

Step-by-Step Protocol

-

Nucleophile Formation: Diethyl acetamidomalonate (DEAM) is treated with Sodium Ethoxide (NaOEt) in absolute ethanol to generate the sodiomalonate enolate.[1][2]

-

Alkylation: Benzyl-d7 chloride (commercially available or synthesized from Toluene-d8) is added.[1][2] The

integrity is preserved as the benzylic position is not activated for exchange under these conditions. -

Hydrolysis & Decarboxylation: The intermediate is subjected to acidic hydrolysis (HCl/

).[1][2] This step simultaneously:

Synthetic Pathway Diagram

Part 3: Analytical Validation & Applications

Mass Spectrometry: The "Shift" Logic

In LC-MS/MS proteomics and metabolomics, this molecule serves as an ideal Stable Isotope Labeled Internal Standard (SIL-ISTD) .[1]

-

Interference Removal: Natural phenylalanine has a monoisotopic mass of 165.08 Da.[1][2] The

analog appears at 172.14 Da.[1][2] This +7 Da shift prevents "crosstalk" from naturally occurring C13 isotopes (M+1, M+2) of the analyte.[1][2] -

Fragmentation Specificity: Under Collision Induced Dissociation (CID), Phenylalanine typically loses the amino-acid backbone to form a Tropylium ion (

).[1][2]

Quantitative Data Summary

| Property | Unlabeled Phenylalanine | DL-Phenyl-D5-alanine-3,3-D2 |

| Parent Ion | 166.1 | 173.1 |

| Primary Fragment | 120.1 (Immonium) | 127.1 (Immonium-d7) |

| Secondary Fragment | 91.1 (Tropylium) | 98.1 (Tropylium-d7) |

| Retention Time |

LC-MS/MS Workflow Diagram

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13000995, Phenylalanine-d5. Retrieved from [Link][2]

-

Curtius, H. C., Völlmin, J. A., & Baerlocher, K. (1972). The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism.[1][2][5] Clinica Chimica Acta, 37, 277-285.[1][2][5] Retrieved from [Link]

-

Rozman, M. (2003). Kinetics of gas-phase hydrogen/deuterium exchange and gas-phase structure of protonated phenylalanine.[1][2] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (2,3,4,5,6-~2~H_5_)Phenylalanine | C9H11NO2 | CID 13000995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

What is DL-Phenyl-D5-alanine-3,3-D2 used for in research

This guide details the technical specifications, experimental applications, and mechanistic utility of DL-Phenyl-D5-alanine-3,3-D2 (Phenylalanine-d7). It is designed for analytical chemists and enzymologists requiring high-precision internal standards or mechanistic probes.

Advanced Applications in Quantitative Metabolomics & Mechanistic Enzymology

Executive Summary

DL-Phenyl-D5-alanine-3,3-D2 (CAS: 74228-83-4) is a stable isotope-labeled isotopologue of phenylalanine characterized by a total mass shift of +7 Daltons (

While biologically active systems exclusively utilize L-phenylalanine, this racemic (DL) isotopologue serves two critical functions in research:

-

Cost-Efficient Internal Standard: In non-chiral LC-MS/MS workflows (e.g., PKU screening), the DL-form co-elutes with endogenous L-phenylalanine, providing robust quantification at a fraction of the cost of enantiopure standards.

-

Mechanistic Probe: The specific labeling at the 3,3-position (

-carbon) allows for the precise measurement of Kinetic Isotope Effects (KIE) in enzymes that process the alanyl side chain, such as Phenylalanine Ammonia Lyase (PAL).

Chemical Specifications & Physical Properties[6]

| Parameter | Specification |

| Chemical Name | DL-Phenyl-D5-alanine-3,3-D2 |

| Synonyms | Phenylalanine-d7; (±)-Phenyl-d5-alanine-3,3-d2 |

| CAS Number | 74228-83-4 (Specific to DL-d7 form) |

| Molecular Formula | |

| Molecular Weight | 172.23 g/mol (vs. 165.19 g/mol for unlabeled) |

| Isotopic Purity | |

| Mass Shift | +7 Da ( |

| Solubility | Soluble in water, dilute acid/base; slightly soluble in ethanol |

Core Application I: Clinical Metabolomics (PKU Monitoring)

The primary application of DL-Phenyl-D5-alanine-3,3-D2 is as an Internal Standard (IS) for the quantification of phenylalanine in Dried Blood Spots (DBS) or plasma. This is critical for diagnosing and monitoring Phenylketonuria (PKU) , a metabolic disorder caused by Phenylalanine Hydroxylase (PAH) deficiency.[6]

Why DL-Phenyl-D5-alanine-3,3-D2?

-

Mass Resolution: The +7 Da shift places the IS signal (

173) well beyond the natural isotopic envelope of endogenous phenylalanine ( -

Chromatographic Behavior: On standard Reverse-Phase (C18) columns, the D- and L-isomers co-elute. Since the mass spectrometer quantifies the total area under the peak, the racemic IS perfectly tracks the endogenous L-phenylalanine retention time and ionization efficiency.

Protocol: High-Throughput LC-MS/MS Quantification

Objective: Quantify Phenylalanine in DBS using Isotope Dilution Mass Spectrometry (IDMS).

Reagents:

-

Extraction Buffer: 80:20 Methanol:Water + 0.1% Formic Acid.

-

Internal Standard Solution: 10 µM DL-Phenyl-D5-alanine-3,3-D2 in Extraction Buffer.

Workflow:

-

Sample Prep: Punch a 3.2 mm disc from the DBS card into a 96-well plate.

-

Extraction: Add 100 µL of Internal Standard Solution .

-

Incubation: Shake at 600 rpm for 20 minutes at room temperature.

-

Clarification: Centrifuge at 3,000 x g for 5 minutes. Transfer supernatant to a fresh plate.

-

LC-MS/MS Analysis: Inject 2 µL onto a C18 column.

MS/MS Parameters (Positive ESI):

-

Precursor Ion (

): -

Product Ion (

): -

Note: Unlabeled Phenylalanine transition is

.

Diagram: LC-MS/MS Analytical Workflow

Caption: Workflow for PKU screening. The D7-labeled standard co-elutes with patient phenylalanine, correcting for matrix effects and ionization suppression.

Core Application II: Mechanistic Enzymology (KIE Studies)

In enzymology, DL-Phenyl-D5-alanine-3,3-D2 serves as a probe for Kinetic Isotope Effects (KIE) . The specific deuteration at the

Mechanism: Probing Beta-Elimination

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The reaction mechanism involves the abstraction of a proton from the

-

Primary KIE: If the

bond cleavage is the rate-limiting step, substituting Hydrogen with Deuterium (using the 3,3-D2 label) will significantly slow down the reaction rate ( -

Secondary KIE: The Ring-D5 label can be used to probe changes in hybridization (

vs

Experimental Setup:

-

Substrate: DL-Phenyl-D5-alanine-3,3-D2 (Note: PAL is stereospecific for L-Phe; the D-isomer in the racemic mixture acts as an inert bystander or competitive inhibitor, which must be accounted for in

calculations). -

Reaction: Incubate enzyme with varying concentrations of labeled vs. unlabeled substrate.

-

Detection: Monitor the formation of Cinnamic Acid (absorbance at 290 nm) or Deuterated Cinnamic Acid (via MS).

-

Calculation: Determine

and

Diagram: Phenylalanine Ammonia Lyase (PAL) Mechanism

Caption: Mechanistic pathway of PAL. The 3,3-D2 label allows researchers to determine if beta-proton abstraction is the rate-limiting step.

Quality Assurance & Handling

To ensure data integrity, the following handling protocols must be observed:

-

Chiral Separation Awareness: If using a chiral column (e.g., Crownpak CR+), the DL-mixture will resolve into two distinct peaks. For quantification, integrate only the L-isomer peak of the standard if the biological target is L-Phe, or use the total area if the method is validated for total Phe.

-

Isotopic Exchange: The deuterium atoms on the phenyl ring and the

-carbon are non-exchangeable under physiological conditions. However, exposure to strong acids/bases at high temperatures (e.g., protein hydrolysis conditions >110°C) may lead to minor back-exchange. -

Storage: Store at -20°C. The compound is stable for >2 years if kept dry.

References

-

Matalon, R., et al. (1982). "The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children." Journal of Inherited Metabolic Disease. Retrieved from [Link]

-

Yuan, L., et al. (2021).[7] "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots."[7] Clinical Biochemistry. Retrieved from [Link]

-

Hermes, J. D., et al. (1985).[8] "Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase."[8][9] Biochemistry. Retrieved from [Link]

-

Qmx Laboratories. (n.d.). DL-Phenyl-d5-alanine-3,3-d2 Product Specifications. Retrieved from [Link]

Sources

- 1. (2,3,4,5,6-~2~H_5_)Phenylalanine | C9H11NO2 | CID 13000995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL-ALPHA,ALPHA-D2-BENZENE-D5 CAS#: 84272-90-2 [amp.chemicalbook.com]

- 3. DL-Phenyl-d5-alanine-3,3-d2, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.at]

- 4. Qmx Laboratories - DL-Phenyl-d5-alanine-3,3-d2_74228-83-4_0.1g [qmx.com]

- 5. Research (13913) [myskinrecipes.com]

- 6. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Stability and Integrity of Deuterated Phenylalanine in Solution: A Technical Guide

Executive Summary Deuterated phenylalanine (e.g., L-Phenylalanine-d5, d8) is a critical reagent in quantitative proteomics (SILAC), metabolic tracing, and pharmacokinetic modulation.[1] Its utility hinges on the stability of the carbon-deuterium (C-D) bond against isotopic exchange and metabolic cleavage.[1] This guide provides a comprehensive technical analysis of its stability profile, offering evidence-based protocols for preparation, storage, and validation to ensure experimental integrity.[1]

Part 1: Physicochemical Stability & Isotopic Integrity[1]

The stability of deuterated phenylalanine in solution is governed by two distinct factors: Chemical Stability (resistance to degradation) and Isotopic Integrity (resistance to Hydrogen/Deuterium exchange).[1]

The Deuterium Effect and Bond Strength

The primary advantage of deuterated phenylalanine lies in the Kinetic Isotope Effect (KIE).[1] The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.[1]

-

Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.[1]

-

Implication: This increased stability renders the molecule more resistant to oxidative cleavage and radical attack, a property exploited in drug design to extend half-life (Gant, 2014).[1]

Isotopic Exchange (H/D Exchange)

Not all deuterium atoms in a labeled molecule are equally stable.[1]

-

Labile Protons (Exchangeable): Deuterium on the amine (-ND2) and carboxyl (-COOD) groups will exchange instantaneously with solvent protons (H2O) upon dissolution.[1] This is a thermodynamic inevitability and does not indicate product degradation.

-

Non-Labile Protons (Stable): Deuterium atoms on the phenyl ring (aromatic) and the

-carbon are non-exchangeable under physiological conditions (pH 2–8, <40°C).[1]

Chemical Degradation Risks[1]

-

Oxidation: The primary degradation pathway for phenylalanine in solution is oxidation to Tyrosine (hydroxylation) via hydroxyl radicals (

).[1] This forms ortho-, meta-, and para- Tyrosine isomers. -

Racemization: At high pH (>10) or elevated temperatures, the

-proton can abstract, leading to conversion from L-Phe to D-Phe.[1]

Visualization: The Stability Landscape

Figure 1: Factors influencing the physicochemical stability of deuterated phenylalanine.[1] Labile protons exchange instantly, while the carbon skeleton remains robust unless subjected to extreme pH or oxidative stress.[1]

Part 2: Biological Stability & Metabolic Fate[1]

In biological systems (cell culture or in vivo), stability is defined by enzymatic resistance.[1]

Metabolic Resistance (The KIE Advantage)

Metabolic enzymes, particularly Cytochrome P450s and Phenylalanine Hydroxylase (PAH), often require C-H bond cleavage as a rate-limiting step.[1]

-

Mechanism: Replacing H with D at the site of metabolism increases the activation energy required for bond cleavage.[1]

-

Outcome: Deuterated analogs often exhibit a reduced rate of metabolism (metabolic switching), leading to higher systemic exposure or prolonged half-life (Kushner et al., 1999).[1]

The "Phe-to-Tyr" Conversion in SILAC

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a common artifact is the biological conversion of heavy Phenylalanine to heavy Tyrosine.[1]

-

The Problem: If cells are starved of Tyrosine, they may upregulate PAH to convert the labeled Phe into labeled Tyr.[1] This splits the heavy signal across two amino acids, complicating mass spectrometry quantification.[1]

-

Mitigation: Ensure culture media contains excess unlabeled Tyrosine to suppress this enzymatic pathway (Ong et al., 2002).[1]

Visualization: Metabolic Pathways

Figure 2: Metabolic fate of deuterated phenylalanine.[1] The primary risk is conversion to Tyrosine, which can be mitigated by KIE (slower reaction) or feedback inhibition via media supplementation.[1]

Part 3: Preparation & Storage Protocols[1]

To maintain stability, strict adherence to preparation protocols is required.[1] The following workflow minimizes oxidation and hydrolytic risks.

Stock Solution Preparation (100 mM)

Reagents:

-

L-Phenylalanine-d5 (or similar)[2]

-

Milli-Q Water (18.2 MΩ·cm) or 0.1 M HCl (improves solubility)[1]

-

0.22 µm PES Syringe Filter (low protein binding)[1]

Protocol:

-

Weighing: Weigh the isotope powder in a low-humidity environment.

-

Dissolution:

-

Sterilization: Filter immediately through a 0.22 µm PES filter.[1] Do not autoclave, as high heat can induce racemization or degradation.[1]

-

Aliquoting: Dispense into light-protective (amber) microtubes.

Storage Conditions

| State | Temperature | Stability Duration | Notes |

| Powder | Room Temp / 4°C | > 5 Years | Keep desiccated and dark. |

| Solution | 4°C | 2–4 Weeks | Prone to microbial growth if not sterile. |

| Solution | -20°C | 6–12 Months | Best Practice. Avoid freeze-thaw. |

| Solution | -80°C | > 2 Years | For long-term archiving. |

Visualization: Preparation Workflow

Figure 3: Optimized workflow for preparing stable stock solutions of deuterated phenylalanine.

Part 4: Analytical Validation

Trust but verify. Before committing expensive isotopes to a long-term study, validate the stability of your stock solution.[1]

Mass Spectrometry (LC-MS/MS)

This is the gold standard for detecting degradation.[1]

-

Method: Dilute stock 1:1000 and run a standard reverse-phase gradient (C18 column).

-

Checkpoints:

Nuclear Magnetic Resonance (NMR)

Useful for detecting H/D exchange on the ring.[1]

-

Method: Proton NMR (

H-NMR).[1] -

Observation: A fully deuterated phenyl ring should show no signal in the aromatic region (7.1–7.4 ppm).[1] The appearance of peaks here indicates isotopic exchange or contamination.[1]

References

-

Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the validation in the dust. Journal of Medicinal Chemistry, 57(9), 3595-3611.[1] Link[1]

-

Kushner, D. J., Baker, A., & Dunstall, T. G. (1999).[1] Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.[1] Link[1]

-

Maegawa, T., Akashi, A., Esaki, H., et al. (2005).[1] Efficient and selective deuteration of phenylalanine derivatives catalyzed by Pd/C. Synlett, 2005(5), 845-847.[1] Link

-

Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][3] Molecular & Cellular Proteomics, 1(5), 376-386.[1] Link

-

Vertex Pharmaceuticals. (2020).[1] Deuterated CFTR Modulators.[1] (Example of industrial application of deuterated stability). Link

Sources

Technical Guide: Synthesis of DL-Phenyl-D5-alanine-3,3-D2

Topic: Synthesis pathways for DL-Phenyl-D5-alanine-3,3-D2 Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Strategic Overview

DL-Phenyl-D5-alanine-3,3-D2 (also referred to as Phenylalanine-d7) is a critical stable isotope-labeled internal standard used in quantitative proteomics, metabolomics, and pharmacokinetic studies. Its specific isotopic signature—a fully deuterated phenyl ring (

This specific labeling pattern (

This guide details the Acetamidomalonate Pathway , the industry "gold standard" for synthesizing racemic (

Retrosynthetic Analysis

To achieve the target structure DL-Phenyl-D5-alanine-3,3-D2 , we disconnect the molecule at the

-

The Nucleophilic Glycine Equivalent: Derived from Diethyl Acetamidomalonate (DEAM). This fragment provides the

-carbon, the amine, the carboxylic acid, and the -

The Electrophilic Side Chain: Benzyl-d7 bromide (

). This fragment provides the deuterated phenyl ring and the deuterated

Pathway Logic Visualization

Figure 1: Retrosynthetic disconnection showing the convergence of the acetamidomalonate core and the deuterated benzyl precursor.

Core Protocol: The Acetamidomalonate Route

Phase 1: Synthesis of Precursor (Benzyl-d7 Bromide)

The commercially available starting material is often Benzoic Acid-d5 (

Step 1.1: Reduction to Benzyl Alcohol-d7

Reaction:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

or Ar). -

Reagent Prep: Suspend Lithium Aluminum Deuteride (

, 1.2 eq) in anhydrous Tetrahydrofuran (THF). -

Addition: Dissolve Benzoic Acid-d5 in anhydrous THF. Add dropwise to the

suspension at 0°C.-

Note: The acid proton will quench some hydride; ensure excess

is calculated.

-

-

Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate to the alcohol.

-

Quench: Cool to 0°C. Perform a Fieser workup (add

or-

Critical: Use

for the quench if ultra-high isotopic purity is required, though

-

-

Isolation: Filter salts, dry organic layer over

, and concentrate in vacuo. -

Yield: Expect >90% of Benzyl Alcohol-d7 .

Step 1.2: Bromination to Benzyl-d7 Bromide

Reaction:

-

Setup: Place Benzyl Alcohol-d7 in a flask under

at 0°C. -

Bromination: Add Phosphorus Tribromide (

, 0.4 eq) dropwise. -

Workup: Stir for 2 hours. Quench with ice water. Extract with diethyl ether. Wash with saturated

and brine. -

Purification: Dry over

and concentrate. The product, Benzyl-d7 Bromide , is a lachrymator—handle in a fume hood.

Phase 2: Amino Acid Assembly (Coupling)

This phase couples the deuterated side chain to the glycine scaffold.

Reaction:

-

Enolate Formation:

-

Dissolve Sodium metal (1.1 eq) in absolute ethanol to generate Sodium Ethoxide (

). -

Add Diethyl Acetamidomalonate (DEAM, 1.0 eq) . Stir for 30 minutes at room temperature. The solution will turn clear as the enolate forms.

-

-

Alkylation:

-

Add Benzyl-d7 Bromide (1.0 eq) dropwise to the enolate solution.

-

Heat to reflux for 3–5 hours.

-

Monitoring: Monitor by TLC (silica, EtOAc/Hexane). The disappearance of the bromide indicates completion.

-

-

Isolation of Intermediate:

-

Cool the mixture. Filter off the precipitated Sodium Bromide (

). -

Concentrate the filtrate to obtain the crude Diethyl

-acetamido- -

Crystallization:[5] Recrystallize from ethanol/water if high purity is needed before hydrolysis.

-

Phase 3: Hydrolysis and Decarboxylation

The final step removes the protecting groups (acetyl and ethyl esters) and the extra carboxyl group.

Reaction:

-

Hydrolysis:

-

Suspend the intermediate in 6M Hydrochloric Acid (HCl) .

-

Reflux vigorously for 12–24 hours.

-

Mechanism:[1][2][3][4][5] Acid-catalyzed hydrolysis converts the ethyl esters to free acids and the acetamide to the free amine. The resulting substituted malonic acid spontaneously decarboxylates at reflux temperatures.

-

Isotope Control: Because the solvent is

, the proton incorporated at the

-

-

Isolation:

-

Concentrate the reaction mixture to dryness to remove excess HCl, acetic acid, and water.

-

The residue is DL-Phenyl-D5-alanine-3,3-D2 Hydrochloride .

-

-

Free Base Generation (Optional):

-

Dissolve in minimal water. Adjust pH to ~6 (isoelectric point) using Ammonium Hydroxide (

) or Propylene Oxide. -

Filter the precipitated white solid. Wash with cold water and ethanol.

-

Quantitative Data & Process Summary

| Parameter | Specification | Notes |

| Starting Material | Benzoic Acid-d5 ( | Source of Ring-D5 |

| Reducing Agent | Source of Beta-D2 | |

| Alpha-Source | Diethyl Acetamidomalonate | Source of Alpha-C and Alpha-H |

| Yield (Overall) | 45% - 60% | Typical for 3-step sequence |

| Isotopic Enrichment | > 98 atom % D | Dependent on precursor purity |

| Chemical Purity | > 98% | Validated by HPLC/NMR |

Workflow Diagram

Figure 2: Step-by-step synthesis workflow from Benzoic Acid-d5 to the final amino acid.

Quality Control & Validation

To ensure the synthesized material meets the rigorous standards of a reference material, the following validation steps are mandatory.

Nuclear Magnetic Resonance (NMR)[10]

-

1H NMR (D2O/DCl):

-

Aromatic Region (7.1–7.4 ppm): Should be silent (no signals) due to

labeling. Residual signal indicates incomplete ring deuteration. -

Beta Region (3.0–3.3 ppm): Should be silent due to

labeling. -

Alpha Region (~4.0 ppm): Should show a singlet . In unlabeled phenylalanine, this is a doublet of doublets (coupling to

-protons). The loss of coupling confirms the deuteration of the

-

-

13C NMR:

-

Observe carbon signals with C-D coupling (triplets/multiplets) for the aromatic and

-carbons.

-

Mass Spectrometry (MS)[9]

-

Technique: LC-MS/MS or GC-MS (after derivatization).

-

Target Mass: M+7 shift relative to native Phenylalanine.

-

Isotopic Distribution: Check for M+6 (incomplete D incorporation) or M+8 (accidental

-D incorporation). The M+7 peak should account for >99% of the isotopic envelope.

References

-

BenchChem . Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from

-

Organic Syntheses . Diethyl Acetamidomalonate. Org. Synth. 1960, 40, 21. Retrieved from

-

Cayman Chemical . DL-Phenyl-d5-alanine Product Information. Retrieved from

-

National Institutes of Health (NIH) - PubChem . Phenylalanine-d5 Compound Summary. Retrieved from [6]

-

Sigma-Aldrich .[7] L-Phenyl-d5-alanine-2,3,3-d3 Product Specification. Retrieved from

Sources

- 1. Beginning with benzene, synthesize the benzyl bromide shown. | Study Prep in Pearson+ [pearson.com]

- 2. Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve.. [askfilo.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 6. (2,3,4,5,6-~2~H_5_)Phenylalanine | C9H11NO2 | CID 13000995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-苯基-d5-丙氨酸-2,3,3-d3 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Preparation and Validation of DL-Phenyl-D5-alanine-3,3-D2 Internal Standard for LC-MS/MS

Executive Summary

This protocol details the preparation, handling, and validation of DL-Phenyl-D5-alanine-3,3-D2 (Phe-d7) as an internal standard for the quantification of Phenylalanine in biological matrices. While Phenylalanine-d5 is commonly used, the Phe-d7 variant (ring-d5 +

This guide synthesizes guidelines from the FDA Bioanalytical Method Validation Guidance (2018) and CLSI C62-A , focusing on solubility challenges, isotopic stability, and preventing "crosstalk" between analyte and standard.

Compound Profile & Rationale

Chemical Specifications

| Parameter | Specification |

| Compound Name | DL-Phenyl-D5-alanine-3,3-D2 |

| Abbreviation | Phe-d7 |

| Chemical Formula | |

| Molecular Weight | ~172.23 g/mol (Calculated) |

| Isotopic Enrichment | |

| Stereochemistry | Racemic (DL).[1] Note: In achiral LC methods, this co-elutes with L-Phe. |

| Solubility Profile | Sparingly soluble in water; Soluble in dilute acid (0.1 N HCl). |

The "Mass Shift" Advantage

In mass spectrometry, "crosstalk" occurs when the isotopic envelope of the analyte overlaps with the internal standard.

Scientific Insight: At high physiological concentrations of Phenylalanine (e.g., PKU patients >1200 µM), the M+5 isotope abundance of natural Phe can be significant enough to contribute signal to a Phe-d5 channel. Using Phe-d7 shifts the mass window further (+7 Da), rendering natural isotopic interference statistically negligible.

Reagents and Equipment

-

Solvent A (Dissolution): 0.1 N Hydrochloric Acid (HCl), LC-MS Grade. Critical for stability and solubility.

-

Solvent B (Dilution): Methanol (MeOH), LC-MS Grade.

-

Water: 18.2 MΩ·cm (Type I).

-

Weighing: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Storage: Amber borosilicate glass vials (silanized preferred to minimize adsorption).

Protocol: Stock & Working Solution Preparation[6]

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, concentrated master stock. Phenylalanine is hydrophobic; dissolving directly in neutral water is slow and risks precipitation.

-

Equilibration: Allow the Phe-d7 vial to reach room temperature (20-25°C) before opening to prevent condensation.

-

Gravimetry: Weigh approximately 5.0 mg of Phe-d7 powder into a tared 10 mL amber volumetric flask. Record the exact mass (e.g., 5.03 mg).

-

Dissolution (The Acidic Switch):

-

Add 3 mL of 0.1 N HCl .

-

Why? Protonation of the amine group (

) significantly enhances solubility compared to neutral water. -

Vortex for 60 seconds. Sonication is permitted (max 5 mins) if crystals persist.

-

-

Volume Adjustment: Dilute to volume (10 mL) with Milli-Q Water .

-

Final Solvent Composition: ~0.03 N HCl.

-

-

Calculated Conc:

.

Phase 2: Working Internal Standard (WIS)

Objective: Prepare the daily spiking solution.

-

Diluent: 50:50 Methanol:Water (v/v).

-

Note: Do not use 100% organic solvent, as it may cause precipitation of the amino acid salts.

-

-

Dilution: Dilute the Primary Stock to a target concentration of 10 µM (or approx. 1.7 µg/mL).

-

Example: Transfer 172 µL of Stock (1 mg/mL) into 100 mL of Diluent.

-

-

Storage: Store Primary Stock at -20°C (Stable for 6 months). Store WIS at 4°C (Stable for 1 week).

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow.

Figure 1: Critical workflow for Phe-d7 solubilization. Note the preference for acidic conditions to ensure complete dissolution.

LC-MS/MS Application Parameters

To utilize Phe-d7 effectively, the Mass Spectrometer must be tuned to the specific transitions created by the 7 deuterium atoms.

MRM Transitions

Mechanism: Electrospray Ionization (ESI) in Positive Mode. Fragmentation: Loss of Formic Acid (HCOOH, 46 Da) from the carboxyl group.

-

Note: The deuteriums are located on the phenyl ring (5) and the

-carbon (2). The carboxyl group contains no non-exchangeable deuteriums, so the neutral loss is standard.

| Compound | Precursor Ion | Product Ion | Collision Energy (eV) | Dwell Time (ms) |

| L-Phenylalanine | 166.1 | 120.1 | 15-20 | 50 |

| Phe-d7 (IS) | 173.2 | 127.2 | 15-20 | 50 |

Isotopic Integrity Check

Before running clinical samples, you must validate that your Phe-d7 IS does not contribute signal to the analyte channel (166.1 > 120.1).

-

Inject a Zero Sample (Matrix + IS only).

-

Monitor the 166.1 > 120.1 channel.

-

Acceptance Criteria: The integrated area in the analyte channel must be

of the LLOQ (Lower Limit of Quantitation) area.-

If signal exists: Check for "back-exchange" (see Troubleshooting) or isotopic impurity in the source material.

-

Validation Logic (Self-Validating System)

The following logic gate ensures the Internal Standard is performing correctly during batch analysis.

Figure 2: Automated decision tree for Internal Standard acceptance during batch analysis.

Troubleshooting & Scientific Nuances

Deuterium Exchange (Back-Exchange)

While the ring deuteriums (

-

Preventive Measure: Keep stock solutions acidic (pH < 3) or neutral. Avoid storing in highly alkaline buffers (pH > 9).

Solubility Issues

If the stock solution appears cloudy:

-

Do not filter immediately (this removes the standard).

-

Add dilute HCl dropwise until clear.

-

If using 100% Acetonitrile as a crashing solvent in the method, ensure the WIS contains at least 20% water to prevent the IS from precipitating before it mixes with the sample.

Chiral Considerations

Since the material is DL (racemic) and biological Phe is L :

-

Achiral Columns (C18): DL-Phe-d7 will appear as a single peak co-eluting with L-Phe. This is acceptable.

-

Chiral Columns: DL-Phe-d7 will split into two peaks. You must integrate the L-isomer peak of the IS to match the analyte, or sum both if the ratio is constant.

References

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] (2018).[4] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994, Phenylalanine. (Accessed 2023). Available at: [Link]

- Clinical and Laboratory Standards Institute (CLSI).C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. (2014).

-

Isotope Distribution Logic: NIST Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]

Sources

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

LC-MS/MS method for phenylalanine quantification using D7 standard

Application Note: Precision Quantification of Phenylalanine in Human Plasma via LC-MS/MS using D7-Phenylalanine Internal Standard

Executive Summary

Objective: To establish a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of L-Phenylalanine (Phe) in human plasma. Significance: Accurate Phe monitoring is critical for the management of Phenylketonuria (PKU), a metabolic disorder where Phe accumulation leads to neurological damage.[1] Methodological Advantage: This protocol utilizes L-Phenylalanine-D7 (Ring-D5, 3,3-D2) as a stable isotope-labeled internal standard (SIL-IS). While D5 and D6 standards are common, D7 provides superior mass spectral resolution from the natural M+6 isotope of endogenous Phenylalanine, thereby eliminating "cross-talk" interference in high-concentration samples—a frequent challenge in PKU monitoring.

Mechanistic Insight & Experimental Logic

The Choice of D7-Phenylalanine

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

-

Why not D5? Natural Phenylalanine has a small but non-negligible abundance of heavy isotopes. At the high physiological concentrations seen in PKU patients (>1200 µM), the M+5 and M+6 isotopic envelope of natural Phe can spill over into the detection window of D5-Phe, artificially inflating the IS signal and skewing quantification.

-

The D7 Solution: A mass shift of +7 Da (Precursor m/z 173.1) moves the IS channel safely beyond the isotopic envelope of the analyte, ensuring that the signal measured in the IS channel is purely from the added standard.

Fragmentation Chemistry (ESI+)

Under Electrospray Ionization (positive mode), Phenylalanine is protonated (

-

Precursor: m/z 166.1

-

Primary Fragmentation: The collision-induced dissociation (CID) typically results in the neutral loss of formic acid (

, 46 Da) or the formation of the immonium ion. -

Transition:

(Immonium ion: -

D7 Logic: The D7 label (Ring-D5,

-D2) is retained in the immonium ion fragment. Thus, the transition is

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data validation.

Figure 1: End-to-end workflow for Phenylalanine quantification via ID-LC-MS/MS.

Materials & Methods

Reagents

-

Analyte: L-Phenylalanine (Sigma-Aldrich/Merck, >99%).

-

Internal Standard: L-Phenylalanine-ring-d5, 3,3-d2 (Cambridge Isotope Laboratories, >98%).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Solution Preparation

-

Stock Solutions: Prepare 10 mM stock of Phe and Phe-D7 in 0.1M HCl (increases stability). Store at -20°C.

-

Working Internal Standard (WIS): Dilute Phe-D7 stock to 10 µM in Methanol. This solution serves dual purposes: delivering the IS and acting as the protein precipitation agent.[2]

-

Calibrators: Prepare serial dilutions of Phe in surrogate matrix (PBS with 4% BSA) or water ranging from 10 µM to 2000 µM (covering the PKU clinical range).

Sample Preparation Protocol

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

-

Precipitate: Add 200 µL of Working Internal Standard (10 µM Phe-D7 in Methanol).

-

Note: The 1:4 ratio ensures complete protein precipitation.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

-

Why? Diluting the methanolic supernatant with aqueous acid improves peak shape on C18 columns by reducing the solvent strength of the injection plug.

-

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention C18.

-

Reasoning: Standard C18 columns often elute polar amino acids in the void volume. HSS T3 is designed to retain polar compounds in high aqueous conditions.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2 | Hold for polar retention |

| 0.50 | 2 | Begin Gradient |

| 3.00 | 90 | Elute Organics |

| 4.00 | 90 | Wash |

| 4.10 | 2 | Re-equilibration |

| 6.00 | 2 | End Run |

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Phe | 166.1 | 120.1 | 25 | 18 | Quantifier |

| Phe | 166.1 | 103.1 | 25 | 30 | Qualifier |

| Phe-D7 | 173.1 | 127.1 | 25 | 18 | Internal Std |

Fragmentation Pathway Visualization

Understanding the specific mass transitions ensures the method is tracking the correct chemical entity.

Figure 2: MRM Transition Logic for Phenylalanine and its D7 Internal Standard.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the method must be self-validating.

Linearity & Sensitivity

-

Range: 10 – 2000 µM.

-

Curve Fit: Linear regression (

weighting).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Acceptance:

. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).

Matrix Effect Assessment

Since plasma contains phospholipids that can suppress ionization, the "Matrix Factor" (MF) must be calculated.

-

IS Normalization: The IS-normalized MF should be close to 1.0. If the D7 IS is suppressed to the same degree as the analyte, the ratio remains constant, validating the method's accuracy despite matrix interference.

Troubleshooting Guide

-

Issue: Retention time drift.

-

Cause: pH fluctuation in mobile phase.

-

Fix: Prepare fresh 0.1% Formic Acid daily; ensure column is re-equilibrated for at least 2 minutes.

-

-

Issue: High background in D7 channel.

-

Cause: Impure IS or "Cross-talk" from extremely high Phe levels (>5000 µM).

-

Fix: Verify D7 purity (>98% isotopic purity required). Dilute high-concentration samples.

-

References

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Amino Acids in Plasma." National Health and Nutrition Examination Survey (NHANES). Available at: [Link]

-

Chace, D. H., et al. "Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry." Clinical Chemistry, 1993. Available at: [Link]

-

Agilent Technologies. "Routine Quantitation of 17 Underivatized Amino Acids by LC/MS/MS." Application Note 5994-3044EN. Available at: [Link]

-

Waters Corporation. "UPLC-MS/MS Analysis of Amino Acids in Biological Fluids." Application Note. Available at: [Link][5]

Sources

Application Note: Precision Newborn Screening for Phenylketonuria (PKU) using DL-Phenyl-D5-alanine-3,3-D2 via FIA-MS/MS

Abstract

This application note details a robust, high-throughput protocol for the quantification of Phenylalanine (Phe) in Dried Blood Spots (DBS) using DL-Phenyl-D5-alanine-3,3-D2 (Phe-d7) as a stable isotope internal standard. While traditional methods often utilize Phe-d5 or Phe-d6, the use of Phe-d7 (ring-d5 + sidechain-d2) provides a superior mass shift (+7 Da), eliminating potential isobaric interference from natural isotopic envelopes and complex biological matrices. This guide outlines a non-derivatized Flow Injection Analysis (FIA-MS/MS) workflow, the gold standard for modern newborn screening.

Introduction & Clinical Significance

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by a deficiency in phenylalanine hydroxylase (PAH). Untreated, it leads to the accumulation of Phenylalanine (Phe) and a depletion of Tyrosine (Tyr), resulting in severe intellectual disability.

Newborn Screening (NBS) relies on the rapid, accurate measurement of Phe and the Phe/Tyr ratio. Tandem Mass Spectrometry (MS/MS) has replaced fluorometric methods due to its ability to multiplex and reduce false positives.

The Role of DL-Phenyl-D5-alanine-3,3-D2

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard (IS) must behave identically to the analyte during extraction and ionization but be spectrally distinct.

-

Why D7? A +7 Da mass shift moves the IS signal completely clear of the M+1 to M+6 isotopic envelope of endogenous Phenylalanine and other isobaric interferences found in blood.

-

Why DL? In non-chiral FIA-MS/MS, the instrument detects mass-to-charge ratio (

), not chirality. The racemic DL-Phe-d7 functions effectively as a total-mass internal standard for the quantification of physiological L-Phenylalanine.

Technical Principle: Isotope Dilution MS/MS

The method quantifies Phe by comparing its ion intensity to that of the known concentration of Phe-d7.

Fragmentation Pathway

Under Electrospray Ionization (ESI) in positive mode, Phenylalanine undergoes a characteristic neutral loss of formic acid (HCOOH, 46 Da).

-

Analyte (Phe):

(Fragment retains ring + -

Internal Standard (Phe-d7):

.-

Mechanism: The D5 ring and D2

-carbon are retained in the fragment ion. - .

-

Workflow Diagram

Caption: Figure 1. High-throughput NBS workflow using DL-Phenyl-D5-alanine-3,3-D2.

Materials & Reagents

Internal Standard Preparation[1][2]

-

Compound: DL-Phenyl-D5-alanine-3,3-D2 (Phe-d7).

-

Purity:

atom D. -

Stock Solution (1 mM): Dissolve 1.73 mg of Phe-d7 in 10 mL of 50:50 MeOH:H2O. Store at -20°C.

-

Working Extraction Solution: Dilute Stock to 5-10 µM in 80% Methanol / 20% Water containing 0.1% Formic Acid.

-

Note: Include Tyrosine IS (e.g., L-Tyrosine-d4) in this solution to enable Phe/Tyr ratio calculation.

-

Sample

-

Specimen: Newborn screening filter paper (e.g., Whatman 903 or PerkinElmer 226) containing dried blood.

-

Control: CDC NBS Quality Control materials or in-house spiked blood spots.

Experimental Protocol (Non-Derivatized)

This protocol utilizes a "shoot-and-dilute" or direct extraction approach, eliminating the time-consuming butyl esterification step.

Step 1: Sample Preparation[3]

-

Punch a 3.2 mm (1/8 inch) disc from the DBS into a 96-well polypropylene microplate (U-bottom).

-

Add 100 µL of the Working Extraction Solution (containing Phe-d7 IS) to each well.

-

Seal the plate with aluminum foil or an adhesive mat.

-

Incubate: Shake at 600-700 rpm for 20-30 minutes at room temperature (25°C).

-

Tip: Ensure the liquid covers the paper disc completely.

-

-

Transfer: Briefly centrifuge (if necessary) to settle the paper. Transfer 60-80 µL of the supernatant to a fresh flat-bottom plate for analysis.

Step 2: MS/MS Acquisition

-

Instrument: Triple Quadrupole MS (e.g., Waters Xevo, Sciex API/Qtrap).

-

Inlet: HPLC/UPLC in Flow Injection Mode (no column) or short guard column (e.g., C18) for rapid desalting.

-

Mobile Phase: 80% Acetonitrile / 20% Water / 0.1% Formic Acid.

-

Flow Rate: Isocratic flow (e.g., 0.2 mL/min decreasing to 0.05 mL/min during data acquisition).

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Dwell Time (ms) | Collision Energy (eV) |

| L-Phenylalanine | 166.1 | 120.1 | 50 | 20 |

| Phe-d7 (IS) | 173.1 | 127.1 | 50 | 20 |

| L-Tyrosine | 182.1 | 136.1 | 50 | 20 |

| Tyr-d4 (IS) | 186.1 | 140.1 | 50 | 20 |

Note: The +7 Da shift in the precursor (166

Data Analysis & Validation

Calculations

Concentration is calculated using the Response Factor (

-

Phe/Tyr Ratio: Critical for distinguishing PKU from transient hyperphenylalaninemia.

[1]-

Cut-off: Typically, Phe > 120-130 µM and Phe/Tyr > 2.5 indicates a positive screen (varies by region).

-

Validation Metrics (Expected)

-

Linearity: 10 – 1000 µM (

). -

Precision (CV): Intra-day < 10%, Inter-day < 15%.

-

Recovery: 90-110% (spiked whole blood).

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low IS Signal | Ion suppression from matrix | Dilute extract or improve mobile phase quality. Check source capillary. |

| High Background | Contaminated source or reagents | Clean MS source. Use fresh LC-MS grade solvents. |

| Isobaric Interference | Rare drug metabolites | Verify transition ratios. The D7 IS is highly resistant to this compared to D2/D5. |

| Inconsistent Ratios | Incomplete extraction | Ensure DBS disc is fully submerged and shaken vigorously. |

References

-

Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition.[2] CLSI document NBS04.[2] Wayne, PA: Clinical and Laboratory Standards Institute; 2010. Link

-

Chace, D. H., et al. "Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of early discharge specimens collected in the first 24 hours." Clinical Chemistry, 1998; 44(12): 2405-2409. Link

-

Vliegen, M., et al. "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots." Clinical Biochemistry, 2022; 101: 35-41.[3] Link

-

McHugh, D., et al. "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 2011; 13(3): 230-254. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

Differentiating enantiomers using DL-Phenyl-D5-alanine-3,3-D2 in chiral chromatography

Application Note: High-Precision Quantification of Phenylalanine Enantiomers via Chiral LC-MS/MS using DL-Phenyl-D5-alanine-3,3-D2

Abstract

This application note details a robust protocol for the simultaneous quantification of D- and L-Phenylalanine (Phe) in complex biological matrices. By utilizing DL-Phenyl-D5-alanine-3,3-D2 (a racemic, hepta-deuterated isotopologue) as a chiral internal standard, this method overcomes the limitations of traditional enantioselective analysis.[1][2] The protocol leverages the "Mirror-Image Normalization" strategy, where the L-labeled standard corrects the L-analyte and the D-labeled standard corrects the D-analyte, ensuring precise compensation for matrix effects and ionization suppression distinct to each enantiomer's retention time.[2]

Introduction

The differentiation of amino acid enantiomers is critical in drug development and biomarker discovery.[3] While L-Phenylalanine is a standard proteinogenic amino acid, its enantiomer, D-Phenylalanine, serves as a vital biomarker for bacterial activity and specific renal pathologies.[1][2][3]

The Challenge: Chiral chromatography separates enantiomers by interacting with a Chiral Stationary Phase (CSP).[3][4] In LC-MS/MS, this separation creates a temporal gap between the elution of the D- and L-forms.[2] Consequently, the matrix effects (ion suppression/enhancement) experienced by the D-enantiomer may differ significantly from those experienced by the L-enantiomer.[2] A single-enantiomer internal standard (e.g., L-Phe-D5) cannot accurately correct for the D-analyte if the matrix load changes during the gradient.[1][2]

The Solution: Using a racemic stable isotope-labeled internal standard (SIL-IS) , specifically DL-Phenyl-D5-alanine-3,3-D2, provides a co-eluting reference for both enantiomers.[1][2][3]

This "matched-pair" approach ensures that any ionization variability at the specific retention time of the D-enantiomer is perfectly normalized by the D-labeled standard.[2]

Technical Background & Mechanism

Compound Specifics

-

Labeling: Phenyl ring (

) and -

Total Mass Shift: +7 Da.

-

Benefit: The +7 Da shift prevents isotopic crosstalk (overlap) with the M+1 or M+2 natural isotopes of the native phenylalanine, ensuring high signal-to-noise ratio even at trace levels.[2]

Chromatographic Isotope Effect

Deuterium substitution can slightly alter the lipophilicity and pKa of a molecule, potentially leading to a shift in retention time compared to the non-labeled analyte. In chiral chromatography, this effect is minimized by the high selectivity (

Experimental Protocol

Materials & Reagents

| Component | Specification |

| Analyte | D-Phenylalanine, L-Phenylalanine Standards |

| Internal Standard | DL-Phenyl-D5-alanine-3,3-D2 (98 atom % D) |

| Column | Astec CHIROBIOTIC™ T (Teicoplanin bonded phase), 15 cm x 2.1 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.[1][2][3][5]1) |

| Mobile Phase B | Methanol (LC-MS Grade) |

| Sample Matrix | Plasma, Urine, or Cell Culture Media |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of biological sample (plasma/serum) to a centrifuge tube.

-

IS Spiking: Add 10 µL of DL-Phenyl-D5-alanine-3,3-D2 working solution (10 µg/mL in water).

-

Note: Spiking the racemic IS before extraction compensates for recovery losses for both enantiomers.[3]

-

-

Precipitation: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.[1][2][3]

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing a low-volume insert.

LC-MS/MS Conditions

The separation utilizes a Teicoplanin-based column (CHIROBIOTIC T), which is ideal for underivatized amino acids due to its compatibility with polar organic modes and MS-friendly buffers.[1][2][3]

-

Column Temp: 25°C (Ambient)

-

Injection Vol: 2 µL

-

Gradient: Isocratic elution is often sufficient, but a shallow gradient improves peak shape.[1][3]

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor Ion (

Note: The product ion 120.1 corresponds to the immonium ion or loss of the carboxylic acid group. For D7, the fragment retains the D5-ring and D2-beta carbon, resulting in a shift of +7.

Workflow Visualization

The following diagram illustrates the "Mirror Image" correction logic used in this protocol.

Caption: Workflow demonstrating the independent normalization of enantiomers using a racemic heavy isotope standard.

Results & Validation Criteria

To ensure the protocol is self-validating, the following criteria must be met:

Chromatographic Resolution ( )

The separation between D-Phe and L-Phe is the most critical parameter.[2]

-

Requirement:

(Baseline separation).[1][3] -

Typical Elution Order: On Chirobiotic T, L-Phe typically elutes before D-Phe (depending on mobile phase pH).[1][2][3] Verify elution order with pure single-enantiomer standards.

Isotopic Purity Check

Inject a high concentration of the DL-IS alone.[2][3] Monitor the transition for native Phe (166->120).

-

Requirement: Signal in the native channel must be < 0.1% of the IS channel to prevent false positives in trace D-Phe analysis.

Linearity and Accuracy

Construct calibration curves for both D- and L-Phe using the ratio of Analyte/IS.

-

Linearity:

over the range of 0.1 µM to 100 µM.[3] -

Accuracy: Back-calculated concentrations should be within ±15% of nominal.

Discussion: Handling Isotope Effects

While the D7 label is robust, the deuterium isotope effect can cause the deuterated standard to elute slightly earlier than the protium (native) form. In chiral chromatography, this shift is usually negligible (< 0.1 min).[1][3] However, integration windows must be set wide enough to encompass both the labeled and unlabeled peaks if slight separation occurs, or the peaks must be integrated independently if the shift is consistent.

Why DL-D7 is superior to L-D7 alone: If one were to use only L-Phe-D7 as an IS:

-

It would correct for L-Phe perfectly.

-

It would elute at a different time than D-Phe .

-

If the matrix causes ion suppression at the D-Phe elution time but not at the L-Phe time, the L-IS would fail to correct the D-Phe signal, leading to quantitative error.[2]

-

The DL-Phe-D7 mixture provides a D-IS that elutes with the D-Phe, experiencing the exact same suppression, thus providing accurate correction.[1][2][3]

References

-

Petritis, K., et al. (2001).[1][3][6] "Simultaneous analysis of underivatized chiral amino acids by liquid chromatography-ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase." Journal of Chromatography A, 913(1-2), 331-340.[1][2][3] Link

-

Armstrong, D. W., et al. (1994).[1][3] "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography."[2][3] Analytical Chemistry, 66(9), 1473-1484.[1][3] Link[1][3]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Focus on Internal Standard suitability and matrix effect assessment. Link

-

Cayman Chemical. (n.d.).[1][2][3] "Product Information: DL-Phenyl-d5-alanine." Application data for internal standard usage. Link

-

Sigma-Aldrich (Merck). (2003).[1][2][3] "Chiral LC-MS Analysis of Underivatized Amino Acid Enantiomers." Reporter, 29.4. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ion Suppression in Phenylalanine Analysis

Topic: Troubleshooting & Eliminating Matrix Effects in LC-MS/MS

Introduction: The "Hidden" Variable

You are likely reading this because your Phenylalanine (Phe) calibration curves are non-linear, your QC accuracy is drifting, or your Internal Standard (IS) response varies wildly between patient samples.

In LC-MS/MS, Ion Suppression is the silent killer of data integrity. It occurs when co-eluting matrix components (salts, phospholipids, dosing vehicles) compete with your analyte for charge in the electrospray ionization (ESI) droplet. Phenylalanine is particularly susceptible because:

-

It is Polar: It often elutes early (near the void volume) in Reversed-Phase (RP) chromatography, right where salts and unretained matrix components cluster.

-

It is Endogenous: You are always fighting a high background, making "blank" matrix evaluation difficult.

This guide moves beyond basic "check your connections" advice. We will diagnose the suppression zone, remove the chemical interferences, and optimize the separation physics.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol

Q: "My peak shape is perfect, but sensitivity drops in plasma samples. How do I prove it's ion suppression?"

A: You must visualize the "suppression profile" of your matrix. The standard "Spike-Recovery" experiment is insufficient because it averages the effect. The Post-Column Infusion (PCI) method allows you to see exactly where in the chromatogram the suppression occurs.

The Mechanism

In ESI, there is a limited amount of charge available on the surface of the electrospray droplet. If a phospholipid co-elutes with Phe, the lipid (which is more surface-active) hogs the surface of the droplet, preventing Phe from entering the gas phase. Your mass spec "sees" less Phe, even though the concentration is correct.

Step-by-Step PCI Protocol

-

Setup: Connect a syringe pump to the LC flow path via a PEEK tee connector, positioned after the column but before the MS source.

-

Infusion: Load a standard solution of Phenylalanine (e.g., 1 µg/mL) into the syringe. Infuse continuously at 10 µL/min.

-

Injection: Inject a "Blank" extracted matrix sample (e.g., precipitated plasma) via the LC autosampler.

-

Observation: Monitor the Phe MRM transition. You expect a steady baseline (from the infusion). Any dip in the baseline indicates suppression; any hump indicates enhancement.

Visualizing the Workflow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for profiling matrix effects.

Module 2: The Root Cause – Sample Preparation

Q: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?"

A: For clinical research, usually no . Protein Precipitation removes proteins (large molecules), but it leaves behind Phospholipids (PLs) . PLs are the primary cause of ion suppression in bioanalysis. They are hydrophobic and often elute late in the run, or worse, wrap around to suppress the next injection.

Data: Sample Prep Efficiency Comparison

| Method | Proteins Removed? | Phospholipids Removed? | Complexity | Risk of Phe Loss |

| Protein Precipitation (PPT) | Yes | No (High Suppression) | Low | Low |

| Liquid-Liquid Extraction (LLE) | Yes | Partial | High | High (Phe is polar, stays in aqueous) |

| Solid Phase Extraction (SPE) | Yes | Yes (High Cleanliness) | High | Low (If method optimized) |

| PL Removal Plates (Hybrid) | Yes | Yes (>95% Removal) | Low | Low |

Recommendation: Switch to Phospholipid Removal Plates (e.g., Ostro, HybridSPE, or Captiva). These work like PPT (add solvent, mix, filter) but contain a zirconia-coated silica or similar bed that selectively traps phospholipids while letting Phenylalanine pass through.

Module 3: Chromatographic Strategy (HILIC vs. C18)

Q: "Phe elutes at 0.8 minutes on my C18 column and the signal is unstable. Why?"

A: Phenylalanine is too polar for standard C18 retention. It is eluting in the "Void Volume" (dead time), which is a chemical soup of unretained salts and matrix debris.

You have two options to move Phe away from this suppression zone:

-

Reversed-Phase (RP) with Ion Pairing: Add HFBA or PFPA to the mobile phase.

-

Verdict:Avoid. Ion-pairing agents permanently contaminate the LC system and cause suppression themselves.

-

-

Hydrophilic Interaction Chromatography (HILIC):

-

Verdict:Recommended. HILIC retains polar compounds using a high-organic mobile phase.[1] Phe will elute later, well separated from the early-eluting salts. Furthermore, the high organic content enhances ESI desolvation, boosting sensitivity.

-

Troubleshooting Decision Tree

Figure 2: Logical workflow for isolating the source of signal instability.

Module 4: Mass Spec Parameters & Internal Standards

Q: "Can I use a structural analog like Tyrosine as an Internal Standard?"

A: Absolutely not. In the presence of matrix effects, the suppression is transient and sharp. An analog (Tyrosine) elutes at a different time than Phenylalanine.

-

Scenario: The suppression zone hits at 2.5 min. Phe elutes at 2.5 min (suppressed). Tyrosine elutes at 2.1 min (not suppressed). Your ratio is skewed, and quantification fails.

The Solution: You must use a Stable Isotope Labeled (SIL) IS, such as Phenylalanine-d5 or Phenylalanine-13C .

-

It co-elutes perfectly with the analyte.

-

It experiences the exact same degree of suppression.

-

The ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.

Critical MRM Transitions

To monitor the "enemy" (Phospholipids) during method development, add these transitions to your method: